REACTION_CXSMILES
|
C([C:5]1[C:6](=[O:17])[O:7][C:8]([CH2:15][CH3:16])=[C:9](C(O)=O)[C:10]=1[OH:11])(=O)CC>S(=O)(=O)(O)O.O>[OH:11][C:10]1[CH:9]=[C:8]([CH2:15][CH3:16])[O:7][C:6](=[O:17])[CH:5]=1
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Name
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3-propionyl-4-hydroxy-5-carboxy-6-ethyl-2-pyrone
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Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C=1C(OC(=C(C1O)C(=O)O)CC)=O
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Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
ADDITION
|
Details
|
poured into ice
|
Type
|
FILTRATION
|
Details
|
The insoluble solid was filtered
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ethyl acetate (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a dirty brown solid
|
Type
|
FILTRATION
|
Details
|
The combined solid from the filtration
|
Type
|
EXTRACTION
|
Details
|
the extraction
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography (Whatman LPS-II silica gel, elution gradient: 40 to 80% ethyl acetate:pet. ether 30-60)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |